molecular formula C13H9N3O3S B14061717 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole CAS No. 16322-24-0

4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B14061717
CAS No.: 16322-24-0
M. Wt: 287.30 g/mol
InChI Key: XEAGLFCHDKJWSY-UHFFFAOYSA-N
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Description

4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a benzylthio group in the structure of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole imparts unique chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylthiol with a nitro-substituted benzo[c][1,2,5]oxadiazole precursor in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzylthio group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylthio)-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both a nitro group and a benzylthio group, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications .

Properties

CAS No.

16322-24-0

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

4-benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C13H9N3O3S/c17-16(18)10-6-7-11(13-12(10)14-19-15-13)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XEAGLFCHDKJWSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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